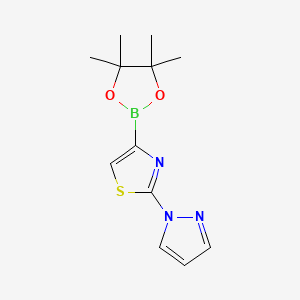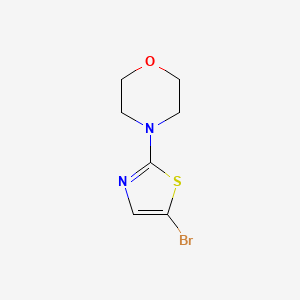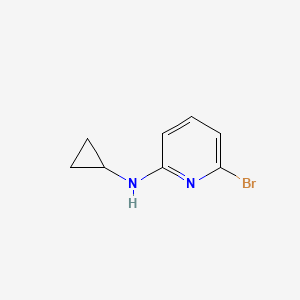![molecular formula C11H7ClNNaO2S B1372040 Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1209660-82-1](/img/structure/B1372040.png)
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate, also known as chlorothiazide, is a synthetic compound of the thiazide class of diuretics. It is used to treat high blood pressure, edema, and certain types of glaucoma. Chlorothiazide is an effective diuretic due to its ability to inhibit the reabsorption of sodium and chloride ions in the distal convoluted tubule. This inhibition of reabsorption leads to increased urinary excretion of sodium and chloride ions and a decrease in extracellular fluid volume.
Aplicaciones Científicas De Investigación
Synthesis Approaches :
- A synthesis of methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide has been reported. The synthesis utilized dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor (Szczepański et al., 2020).
- Another study describes the synthesis of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, further characterized by various spectroscopic methods and quantum-chemical calculations (Aydin et al., 2010).
Chemical Properties and Reactions :
- A study on the recyclization of S-phenacyl derivatives of 4-acylamino-2-mercapto-1,3-oxazoles and their analogues revealed that these derivatives can be transformed into substituted 1,3-thiazol-2(3H)-ones or 1,3-thiazolidin-2,4-diones. These findings suggest potential applications in chemical synthesis and drug design (Balia et al., 2007).
- The study on the photo-degradation of a pharmaceutical compound containing a thiazole moiety under visible light showed that the compound degrades into a single primary photo-degradation product, offering insights into the stability and degradation pathways of such compounds (Wu et al., 2007).
Complexing Properties :
- Research on the synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives revealed their potential use as sodium cation carriers in membrane processes. This hints at applications in ion transport and membrane technology (Kosterina et al., 2004).
Propiedades
IUPAC Name |
sodium;2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLNGVVDWDHDEB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClNNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)












